Cas no 1851438-95-3 (O-[(1,2,3-thiadiazol-4-yl)methyl]hydroxylamine)
![O-[(1,2,3-thiadiazol-4-yl)methyl]hydroxylamine structure](https://ja.kuujia.com/scimg/cas/1851438-95-3x500.png)
O-[(1,2,3-thiadiazol-4-yl)methyl]hydroxylamine 化学的及び物理的性質
名前と識別子
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- SCHEMBL19604765
- 1851438-95-3
- EN300-1838561
- O-[(1,2,3-thiadiazol-4-yl)methyl]hydroxylamine
-
- インチ: 1S/C3H5N3OS/c4-7-1-3-2-8-6-5-3/h2H,1,4H2
- InChIKey: LSXFTTXESGQSHU-UHFFFAOYSA-N
- ほほえんだ: S1C=C(CON)N=N1
計算された属性
- せいみつぶんしりょう: 131.01533297g/mol
- どういたいしつりょう: 131.01533297g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 71.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
O-[(1,2,3-thiadiazol-4-yl)methyl]hydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1838561-0.1g |
O-[(1,2,3-thiadiazol-4-yl)methyl]hydroxylamine |
1851438-95-3 | 0.1g |
$930.0 | 2023-09-19 | ||
Enamine | EN300-1838561-0.05g |
O-[(1,2,3-thiadiazol-4-yl)methyl]hydroxylamine |
1851438-95-3 | 0.05g |
$888.0 | 2023-09-19 | ||
Enamine | EN300-1838561-0.5g |
O-[(1,2,3-thiadiazol-4-yl)methyl]hydroxylamine |
1851438-95-3 | 0.5g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1838561-1g |
O-[(1,2,3-thiadiazol-4-yl)methyl]hydroxylamine |
1851438-95-3 | 1g |
$1057.0 | 2023-09-19 | ||
Enamine | EN300-1838561-5g |
O-[(1,2,3-thiadiazol-4-yl)methyl]hydroxylamine |
1851438-95-3 | 5g |
$3065.0 | 2023-09-19 | ||
Enamine | EN300-1838561-10g |
O-[(1,2,3-thiadiazol-4-yl)methyl]hydroxylamine |
1851438-95-3 | 10g |
$4545.0 | 2023-09-19 | ||
Enamine | EN300-1838561-0.25g |
O-[(1,2,3-thiadiazol-4-yl)methyl]hydroxylamine |
1851438-95-3 | 0.25g |
$972.0 | 2023-09-19 | ||
Enamine | EN300-1838561-2.5g |
O-[(1,2,3-thiadiazol-4-yl)methyl]hydroxylamine |
1851438-95-3 | 2.5g |
$2071.0 | 2023-09-19 | ||
Enamine | EN300-1838561-5.0g |
O-[(1,2,3-thiadiazol-4-yl)methyl]hydroxylamine |
1851438-95-3 | 5g |
$3562.0 | 2023-06-03 | ||
Enamine | EN300-1838561-10.0g |
O-[(1,2,3-thiadiazol-4-yl)methyl]hydroxylamine |
1851438-95-3 | 10g |
$5283.0 | 2023-06-03 |
O-[(1,2,3-thiadiazol-4-yl)methyl]hydroxylamine 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
O-[(1,2,3-thiadiazol-4-yl)methyl]hydroxylamineに関する追加情報
Professional Introduction to O-[(1,2,3-thiadiazol-4-yl)methyl]hydroxylamine (CAS No. 1851438-95-3)
O-[(1,2,3-thiadiazol-4-yl)methyl]hydroxylamine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1851438-95-3, has garnered considerable attention due to its potential applications in drug development and biochemical research. The molecular structure of this compound incorporates a 1,2,3-thiadiazole moiety, which is a heterocyclic ring system known for its versatility in medicinal chemistry.
The 1,2,3-thiadiazole ring is a sulfur-containing heterocycle that exhibits a wide range of biological activities. This structural feature contributes to the compound's ability to interact with various biological targets, making it a valuable scaffold for the design of novel therapeutic agents. In recent years, there has been a growing interest in thiadiazole derivatives due to their demonstrated efficacy in treating various diseases, including infectious disorders and inflammatory conditions.
The presence of a hydroxylamine group in the molecule further enhances its pharmacological potential. Hydroxylamine derivatives are known for their role as intermediates in the synthesis of active pharmaceutical ingredients (APIs). They have been explored for their antimicrobial, antiviral, and anti-inflammatory properties. The combination of the 1,2,3-thiadiazole core with the hydroxylamine functional group in O-[(1,2,3-thiadiazol-4-yl)methyl]hydroxylamine suggests that this compound may exhibit multiple modes of action, making it a promising candidate for further investigation.
Recent studies have highlighted the importance of thiadiazole derivatives in the development of new drugs. For instance, researchers have reported on the synthesis and characterization of various thiadiazole-based compounds that show significant activity against bacterial and viral pathogens. These studies have underscored the structural flexibility of thiadiazole scaffolds and their ability to be modified to target specific biological pathways.
In addition to its potential as an antimicrobial agent, O-[(1,2,3-thiadiazol-4-yl)methyl]hydroxylamine may also find applications in other therapeutic areas. The hydroxylamine group can participate in redox reactions, which are crucial for many biological processes. This property makes the compound a candidate for investigating its role in modulating oxidative stress and inflammation-related diseases.
The synthesis of O-[(1,2,3-thiadiazol-4-yl)methyl]hydroxylamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The key steps typically include the formation of the 1,2,3-thiadiazole ring followed by functionalization with the hydroxylamine group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency of these processes.
The chemical properties of this compound make it suitable for further derivatization to create libraries of analogs with tailored biological activities. By modifying different parts of the molecule, researchers can explore new pharmacophores and optimize drug-like properties such as solubility, bioavailability, and metabolic stability.
In conclusion, O-[(1,2,3-thiadiazol-4-yl)methyl]hydroxylamine (CAS No. 1851438-95-3) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and functional groups make it an attractive candidate for developing novel therapeutic agents. The ongoing studies on thiadiazole derivatives continue to provide valuable insights into their mechanisms of action and applications in medicine.
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